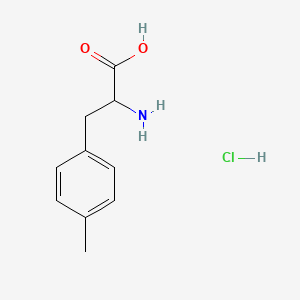

2-amino-3-(4-methylphenyl)propanoic Acid Hydrochloride

Overview

Description

2-amino-3-(4-methylphenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a carboxylic acid group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and glycine.

Formation of Schiff Base: 4-methylbenzaldehyde reacts with glycine in the presence of an acid catalyst to form a Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-amino-3-(4-methylphenyl)propanoic acid.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step, enhancing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Nitro- or nitroso- derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-amino-3-(4-methylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride involves its interaction with various molecular targets:

Enzymes: It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.

Receptors: It may bind to specific receptors, influencing cellular signaling pathways.

Pathways: Participates in metabolic pathways related to amino acid synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

Phenylalanine: The parent compound, differing by the absence of the 4-methyl group.

Tyrosine: Similar structure but with a hydroxyl group on the aromatic ring.

Tryptophan: Contains an indole ring instead of a phenyl ring.

Uniqueness

2-amino-3-(4-methylphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.

Biological Activity

2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride, often referred to as a derivative of phenylalanine, is a compound of significant interest in pharmacology and medicinal chemistry. Its structural characteristics suggest potential biological activities that could be beneficial in various therapeutic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring may engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:

- Enzyme Modulation : The compound may inhibit or enhance the activity of certain enzymes, impacting metabolic pathways.

- Neurotransmitter Interaction : It may influence neurotransmitter release and uptake due to its structural similarity to amino acids involved in neurotransmission.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antioxidant Properties : Research indicates that derivatives of similar compounds exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

- Anticancer Activity : Some studies have explored its potential as an anticancer agent, showing that certain derivatives can reduce cell viability in cancer cell lines.

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

A study evaluating various derivatives of 2-amino-3-(4-methylphenyl)propanoic acid found that certain compounds significantly reduced the viability of A549 lung cancer cells by up to 50% while showing lower cytotoxicity towards non-cancerous Vero cells. The most promising candidate demonstrated potent antioxidant properties alongside anticancer efficacy (Table 1) .

| Compound | Cell Line | Viability Reduction (%) | IC50 (µM) |

|---|---|---|---|

| Compound 1 | A549 | 50% | 12 |

| Compound 2 | Vero | 20% | 25 |

| Compound 3 | A549 | 45% | 15 |

Neuroprotective Effects

In another study focused on neuroprotection, (S)-2-amino-3-(4-methoxy-2-methylphenyl)propanoic acid hydrochloride was shown to enhance binding affinity to neurotransmitter receptors, influencing neurotransmitter dynamics and potentially offering protective effects against neurodegeneration .

Enzyme Interaction Studies

The compound has also been utilized as a probe in biochemical studies to understand enzyme-substrate interactions. For instance, it was shown to modulate the activity of specific enzymes linked to metabolic pathways associated with diseases such as diabetes and obesity .

Properties

IUPAC Name |

2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEZMHWHCOUJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461248 | |

| Record name | 4-Methylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4313-79-5 | |

| Record name | NSC20153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.